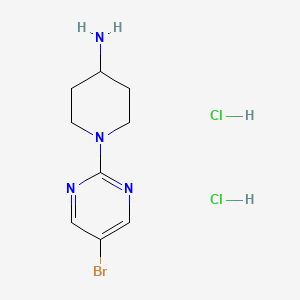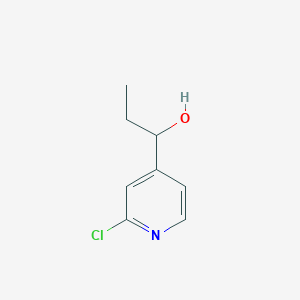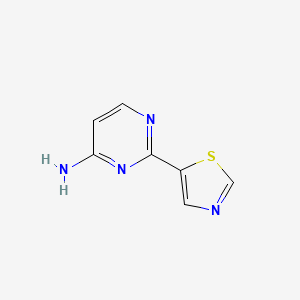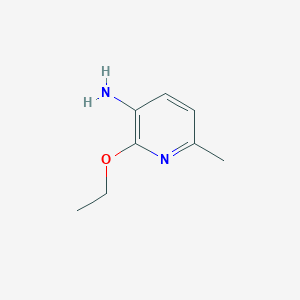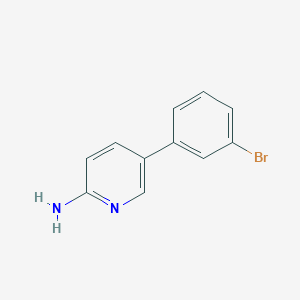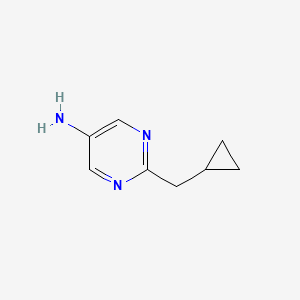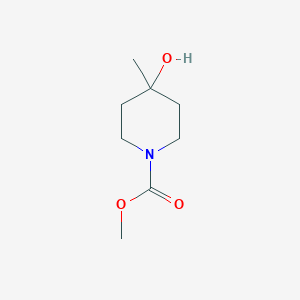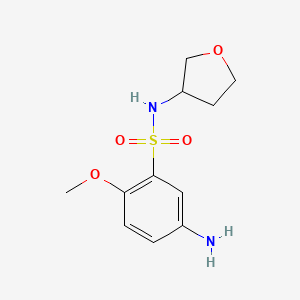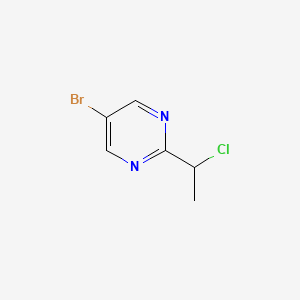![molecular formula C7H5BrN2O B1380730 6-Bromopyrazolo[1,5-a]pyridin-2-ol CAS No. 1367794-29-3](/img/structure/B1380730.png)
6-Bromopyrazolo[1,5-a]pyridin-2-ol
Overview
Description
6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The unique structure of 6-Bromopyrazolo[1,5-a]pyridin-2-ol makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been associated with tropomyosin receptor kinases (trks) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Related compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trka . This inhibition could potentially disrupt the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt), which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are crucial for cell proliferation, differentiation, and survival .
Result of Action
Related compounds have shown promising antitumor activity against liver carcinoma (hepg2-1) .
Biochemical Analysis
Biochemical Properties
6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can modulate various signaling pathways within the cell. Additionally, it has been observed to bind to specific receptors, altering their activity and influencing downstream effects .
Cellular Effects
The effects of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the PI3K/Akt pathway, which is critical for cell survival and proliferation. By affecting this pathway, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .
Molecular Mechanism
At the molecular level, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of specific kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in cellular behavior, such as reduced proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can lead to sustained inhibition of cell proliferation and induction of apoptosis. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is involved in various metabolic pathways within the cell. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process facilitates the excretion of the compound from the body. Additionally, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one, influencing its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one plays a critical role in its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors. The localization of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is regulated by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-bromopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness: 6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWWEWFSWVCHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



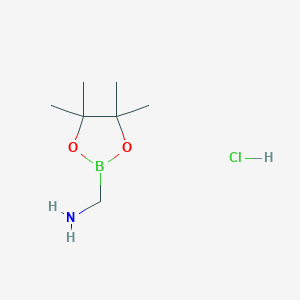
![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)
